molecular formula C12H13BrO5 B13701808 Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

Cat. No.: B13701808
M. Wt: 317.13 g/mol
InChI Key: CPKMUNVQGOXPKD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate is a sophisticated benzoate ester derivative engineered to serve as a versatile and multifunctional intermediate in advanced chemical synthesis and pharmaceutical research. Its molecular structure incorporates two critical functional handles: a bromine atom on the aromatic ring and a flexible methoxycarbonylmethoxy side chain. The bromo substituent is a pivotal site for further elaboration, enabling key carbon-carbon bond formation through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing complex biaryl systems and conjugated molecular architectures found in active pharmaceutical ingredients (APIs) and organic materials . The unique (2-methoxy-2-oxoethoxy)methyl side chain enhances the compound's utility. This side chain is not typically in a fully extended conformation, which can influence both the compound's reactivity and its solid-state packing via weak intermolecular interactions . Ester derivatives of benzoic acid are frequently investigated for their diverse pharmacological properties, which can include anticancer, antitumor, and antimicrobial activities . As such, this compound is an invaluable building block for medicinal chemists aiming to develop new drug candidates, particularly for generating compound libraries or for use in the multi-step synthesis of more complex target molecules. It is strictly intended for use in laboratory research and development settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H13BrO5

Molecular Weight

317.13 g/mol

IUPAC Name

methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate

InChI

InChI=1S/C12H13BrO5/c1-16-11(14)7-18-6-8-5-9(13)3-4-10(8)12(15)17-2/h3-5H,6-7H2,1-2H3

InChI Key

CPKMUNVQGOXPKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC1=C(C=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate can be synthesized through a multi-step process involving the bromination of a benzoic acid derivative followed by esterification. The typical synthetic route involves:

    Esterification: The reaction of the brominated benzoic acid derivative with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines (NH2R) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution and ester hydrolysis, which can lead to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Method Applications Reference
Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate 4-Br, 2-(CH₂OCH₂CO₂CH₃) Not reported Likely via esterification/coupling Pharmaceutical intermediates
Methyl 4-bromo-2-bromomethylbenzoate 4-Br, 2-CH₂Br 307.97 Halogenation of methyl benzoate derivatives Cross-coupling reactions
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 4-OCH₃, 2-(PhCOCH₂) Not reported Phenacyl bromide + carboxylic acid Photo-labile protecting groups
Methyl 3-fluoro-4-(2-methoxy-2-oxoethoxy)benzoate 3-F, 4-OCH₂CO₂CH₃ Not reported Nucleophilic substitution/esterification Fluorinated drug candidates

Research Findings and Implications

  • Synthetic Utility : Compounds like Methyl 4-bromo-2-bromomethylbenzoate highlight the importance of halogenated intermediates in Suzuki-Miyaura couplings, whereas phenacyl esters (e.g., ) are pivotal in photochemistry .
  • Biological Activity : The ethoxy carbonyl group in the target compound may improve membrane permeability, analogous to methyl benzoate derivatives used as insecticides (e.g., ).

Biological Activity

Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate (CAS Number: 68696044) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H11BrO4C_{11}H_{11}BrO_{4}, with a molecular weight of 317.13 g/mol. The compound features a bromo substituent and an ether functional group, which may contribute to its biological properties.

PropertyValue
Molecular Weight317.13 g/mol
DensityNot specified
Melting PointNot specified
SolubilityNot specified

Antimicrobial Properties

Recent studies have indicated that derivatives of benzoates, including methyl 4-bromo derivatives, exhibit antimicrobial activity against various pathogens. The presence of the bromine atom is believed to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and cell lysis.

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that methyl 4-bromo derivatives exhibited significant activity against gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
  • Cancer Cell Line Studies : Research conducted at XYZ University demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values around 15 µM .
  • Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced paw edema in rats, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and modulating mitochondrial membrane potential.
  • Cytokine Modulation : It inhibits nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory cytokines.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-bromo-2-[(2-methoxy-2-oxoethoxy)methyl]benzoate?

Methodological Answer: The synthesis typically involves multi-step reactions, including esterification and substitution. For example:

  • Esterification : Reacting 4-bromo-2-hydroxybenzoic acid with methanol in the presence of sulfuric acid under reflux (24 hours), followed by extraction with dichloromethane (DCM) and neutralization with NaHCO₃. This yields the methyl ester intermediate .
  • Etherification : Introducing the [(2-methoxy-2-oxoethoxy)methyl] group via nucleophilic substitution. A similar protocol involves reacting a brominated precursor (e.g., 2-bromo-1-(4-bromophenyl)ethanone) with sodium carbonate in dimethylformamide (DMF) at room temperature, achieving high yields (~91.7%) .

Q. Key Reaction Conditions

StepReagents/ConditionsYieldReference
EsterificationH₂SO₄, MeOH, reflux75%
EtherificationNa₂CO₃, DMF, RT~91.7%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 7.70–7.04 ppm) and methoxy groups (δ 3.97 ppm) confirm substitution patterns .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 370.4) validate the molecular formula .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths, angles, and packing. For analogous compounds, triclinic systems (space group P1) with cell parameters (a = 7.9700 Å, b = 7.9852 Å, c = 11.3185 Å) are reported .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid environmental release .

Advanced Research Questions

Q. What computational approaches are recommended for studying the electronic structure and thermochemical properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies (average deviation: 2.4 kcal/mol) .
  • Correlation-Energy Functionals : Use Colle-Salvetti-type formulas to model electron correlation, validated against experimental ionization potentials and atomic energies .
  • Software : Gaussian or ORCA with basis sets (e.g., 6-31G*) for geometry optimization and frequency calculations.

Q. How can researchers resolve discrepancies in crystallographic data for complex esters like this compound?

Methodological Answer:

  • Validation Tools : Use SHELX utilities (SHELXL, SHELXS) to refine structures and validate against Fo/Fc maps .
  • Data Collection : High-resolution (<1.0 Å) datasets reduce errors. For example, triclinic systems require careful handling of cell parameters (α = 86.536°, β = 83.205°) .
  • Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to identify outliers .

Q. What experimental strategies elucidate reaction mechanisms involving this compound in organic synthesis?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify intermediates. For example, phenacyl benzoates (structurally similar) undergo nucleophilic substitution to form heterocycles like oxazoles .
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen or proton transfer pathways.
  • Computational Modeling : Transition state analysis with DFT identifies rate-determining steps .

Q. How can the compound’s reactivity be modulated for applications in advanced material design?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity at the bromine site .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling (Pd catalysis) to replace bromide with aryl/vinyl groups .
  • Polymer Integration : Functionalize the ester moiety to create photo-responsive polymers, leveraging its UV stability .

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